4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde
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Overview
Description
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety
Preparation Methods
The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 3-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the benzaldehyde, forming the desired product .
Chemical Reactions Analysis
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases like cancer and inflammation.
Materials Science: This compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological context .
Comparison with Similar Compounds
4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde can be compared with other pyrazole derivatives, such as:
4-Chloro-1H-pyrazole: Lacks the fluorobenzaldehyde moiety, making it less versatile in certain applications.
3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine:
Properties
Molecular Formula |
C10H6ClFN2O |
---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
InChI Key |
QAUKMQWKBFRMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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